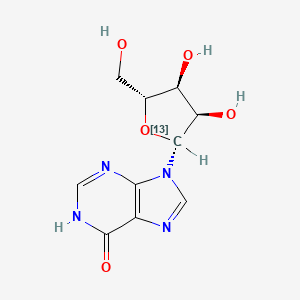

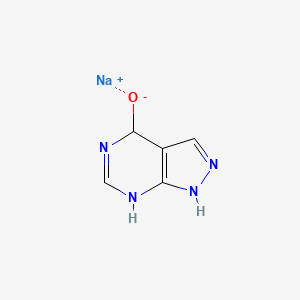

Inosine-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Inosine-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into inosine. Inosine is an endogenous purine nucleoside produced by the catabolism of adenosine. It has various biological roles, including anti-inflammatory, immunomodulatory, and neuroprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of isotopically labeled compounds like Inosine-13C typically involves biosynthetic methods. One common strategy is the use of bacterial cultures, such as Escherichia coli, to incorporate the carbon-13 isotope into ribonucleoside 5′-triphosphates (rNTPs), which are then used to synthesize inosine .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which are then metabolized to produce this compound. The compound is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

Inosine-13C undergoes various chemical reactions, including:

Oxidation: Inosine can be oxidized to produce hypoxanthine.

Reduction: Reduction of inosine can lead to the formation of dihydroinosine.

Substitution: Inosine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.

Major Products

Oxidation: Hypoxanthine

Reduction: Dihydroinosine

Substitution: Various substituted inosine derivatives

Aplicaciones Científicas De Investigación

Inosine-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.

Medicine: Investigated for its potential therapeutic effects, including neuroprotection and immunomodulation.

Industry: Utilized in the development of pharmaceuticals and as a tracer in environmental studies.

Mecanismo De Acción

Inosine-13C exerts its effects through several mechanisms:

Neuroprotection: Promotes axonal growth and neuronal survival by acting as an agonist for adenosine receptors.

Immunomodulation: Modulates immune responses by influencing cytokine production and immune cell activity.

Metabolic Regulation: Enhances mitochondrial respiration and energy production under nutrient-starved conditions by inducing the expression of Rag GTPases and activating the mTORC1 signaling pathway.

Comparación Con Compuestos Similares

Similar Compounds

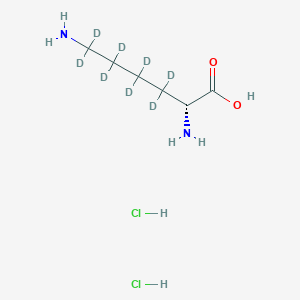

Adenosine-13C: Another carbon-13 labeled purine nucleoside with similar biological roles.

Guanosine-13C: A carbon-13 labeled guanine nucleoside used in similar research applications.

Uniqueness

Inosine-13C is unique due to its specific incorporation into metabolic pathways and its distinct biological effects, such as neuroprotection and immunomodulation. Unlike adenosine-13C, which primarily acts on adenosine receptors, this compound has broader applications in metabolic studies and therapeutic research .

Propiedades

Fórmula molecular |

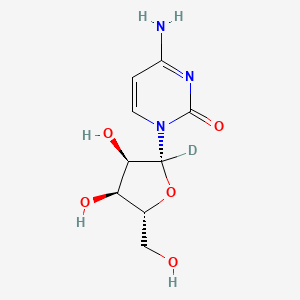

C10H12N4O5 |

|---|---|

Peso molecular |

269.22 g/mol |

Nombre IUPAC |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i10+1 |

Clave InChI |

UGQMRVRMYYASKQ-OGIWRBOVSA-N |

SMILES isomérico |

C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canónico |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)

![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)